

Spectroscopic and Analytical Profile of 2-Bromothiazole-5-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromothiazole-5-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromothiazole-5-carbonitrile**, a key intermediate in pharmaceutical synthesis. The document details available and predicted spectroscopic information, outlines experimental protocols for data acquisition, and presents a visual workflow for analytical characterization. This guide is intended to be a valuable resource for researchers engaged in the synthesis, development, and analysis of novel chemical entities.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2-Bromothiazole-5-carbonitrile**. Due to the limited availability of public experimental data for certain techniques, predicted values from validated computational models are included to provide a more complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 2-Bromothiazole-5-carbonitrile

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment	Solvent
8.57	Singlet	1H	Thiazole-H4	DMSO-d ₆

Table 2: Predicted ^{13}C NMR Spectral Data of **2-Bromothiazole-5-carbonitrile**

Chemical Shift (δ) (ppm)	Assignment
~145	C2 (Thiazole)
~142	C4 (Thiazole)
~115	C5 (Thiazole)
~114	-C \equiv N

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data of **2-Bromothiazole-5-carbonitrile**

Wavenumber (cm^{-1})	Functional Group Assignment
~2230	C \equiv N stretch (Nitrile)
~1500-1600	C=N and C=C stretches (Thiazole ring)
~1000-1200	C-Br stretch

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **2-Bromothiazole-5-carbonitrile**

Parameter	Value
Molecular Formula	C ₄ HBrN ₂ S
Exact Mass	187.904373
Molecular Weight	189.04
Predicted Fragmentation	M ⁺ , [M-Br] ⁺ , [M-CN] ⁺ , [C ₃ HNS] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **2-Bromothiazole-5-carbonitrile**. These protocols are based on standard methodologies for the analysis of solid organic compounds and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromothiazole-5-carbonitrile** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

- Employ a longer relaxation delay and a higher number of scans compared to ^1H NMR to account for the lower natural abundance and longer relaxation times of the ^{13}C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **2-Bromothiazole-5-carbonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[1\]](#)
 - Place the mixture in a pellet die and press under high pressure to form a transparent or translucent pellet.[\[1\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add a sufficient number of scans to obtain a high-quality spectrum.

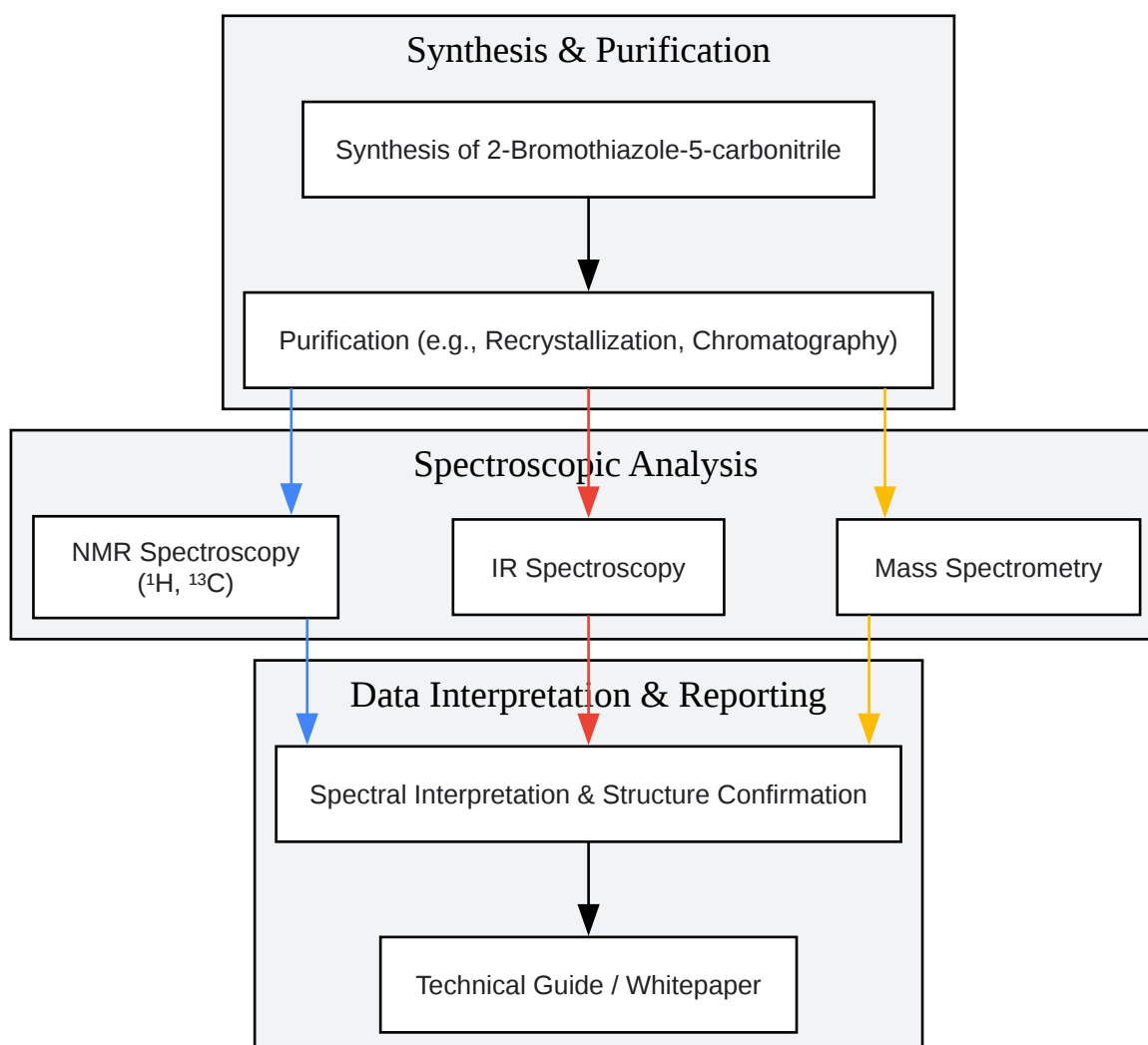
Electron Impact Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of solid **2-Bromothiazole-5-carbonitrile** into the mass spectrometer via a direct insertion probe.[\[2\]](#)
- Instrumentation: Utilize a mass spectrometer equipped with an electron impact (EI) ionization source.[\[3\]](#)
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[\[3\]](#)

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum displaying the relative abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **2-Bromothiazole-5-carbonitrile**.



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Caption: General workflow for the synthesis and spectroscopic characterization.

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